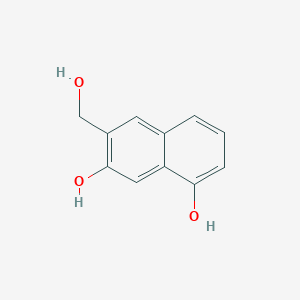

1,7-Naphthalenediol, 6-(hydroxymethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

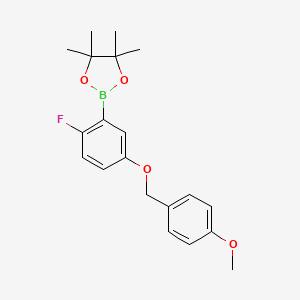

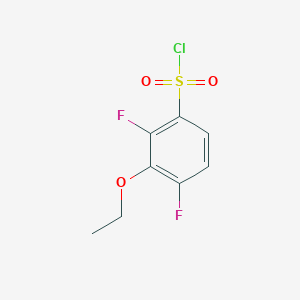

The molecular formula of “1,7-Naphthalenediol, 6-(hydroxymethyl)-” is C10H8O2 . The molecular weight is 160.1693 . The IUPAC Standard InChI is InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,7-Naphthalenediol, 6-(hydroxymethyl)-” include a molecular weight of 160.1693 and a molecular formula of C10H8O2 . Unfortunately, specific details such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications

Synthesis and Chemical Applications

Naphthalenediols, including isomers of 1,7-Naphthalenediol, have been studied for their reactivity and applications in synthetic chemistry. Koltunov (2008) demonstrated the condensation of isomeric naphthalenediols with benzene in the presence of aluminum bromide, yielding hydroxy-tetralones, which are useful intermediates in organic synthesis (Koltunov, 2008). This study elucidates the potential of naphthalenediols in facilitating the synthesis of complex organic molecules.

Environmental Impact and Degradation

Research by Wang, Atkinson, and Arey (2007) on the OH radical-initiated reactions of naphthalene and its derivatives, including alkylnaphthalenes, has provided insights into the environmental degradation processes of polycyclic aromatic hydrocarbons (PAHs). They identified major reaction products and their implications for atmospheric chemistry (Wang, Atkinson, & Arey, 2007).

Antioxidant Properties

Foti et al. (2002) explored naphthalene diols as a new class of antioxidants, highlighting the role of intramolecular hydrogen bonding in enhancing their antioxidant activity. This research suggests potential applications of naphthalenediols in developing new antioxidant agents (Foti et al., 2002).

Synthesis of Functionalized Naphthalenes

Kang, Kim, Oh, and Lee (2012) reported on the synthesis of functionalized naphthalenes via platinum-catalyzed hydroarylation, indicating the versatility of naphthalenediols in synthesizing naphthalene derivatives with potential applications in materials science and organic electronics (Kang, Kim, Oh, & Lee, 2012).

Discovery of Natural Products

Li, Huang, Liu, Liu, Zhan, and Chen (2014) isolated new compounds from Pterospermum yunnanense, including a naphthol closely related to naphthalenediols, showcasing the ongoing discovery of natural products and their diverse biological activities (Li et al., 2014).

Safety And Hazards

properties

IUPAC Name |

6-(hydroxymethyl)naphthalene-1,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-6-8-4-7-2-1-3-10(13)9(7)5-11(8)14/h1-5,12-14H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCARUNVWBWVAJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Naphthalenediol, 6-(hydroxymethyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.